molecular formula C11H17NO2 B15096110 3-Amino-2-(4-methoxybenzyl)propan-1-ol

3-Amino-2-(4-methoxybenzyl)propan-1-ol

Cat. No.: B15096110
M. Wt: 195.26 g/mol
InChI Key: BHGQNRXMUVLBBD-UHFFFAOYSA-N
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Description

3-Amino-2-(4-methoxybenzyl)propan-1-ol is an organic compound with the molecular formula C11H17NO2 It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-methoxybenzyl)propan-1-ol typically involves the reaction of 4-methoxybenzylamine with an appropriate aldehyde or ketone, followed by reduction. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-methoxybenzyl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Amino-2-(4-methoxybenzyl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-methoxybenzyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-methoxyphenyl)propan-1-ol
  • 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
  • 3-Amino-3-cyclohexylpropan-1-ol hydrochloride

Uniqueness

3-Amino-2-(4-methoxybenzyl)propan-1-ol is unique due to the presence of the 4-methoxybenzyl group, which imparts specific chemical properties and reactivity.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-(aminomethyl)-3-(4-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO2/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10,13H,6-8,12H2,1H3

InChI Key

BHGQNRXMUVLBBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CN)CO

Origin of Product

United States

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